molecular formula C19H15ClN4O5S B3008537 2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide CAS No. 449786-01-0

2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide

Cat. No.: B3008537
CAS No.: 449786-01-0
M. Wt: 446.86
InChI Key: KERKXIQCIHNKNZ-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide is a thienopyrazole-based benzamide derivative characterized by a sulfone-functionalized heterocyclic core (5,5-dioxido group), an o-tolyl (2-methylphenyl) substituent, and a nitro-chlorinated benzamide moiety. Its design incorporates electron-withdrawing groups (e.g., nitro, sulfone) that may enhance binding affinity and metabolic stability.

Properties

IUPAC Name

2-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O5S/c1-11-4-2-3-5-17(11)23-18(14-9-30(28,29)10-16(14)22-23)21-19(25)13-8-12(24(26)27)6-7-15(13)20/h2-8H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERKXIQCIHNKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide is a complex heterocyclic compound that belongs to the thieno[3,4-c]pyrazole class. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of this compound contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClN4O5SC_{20}H_{18}ClN_{4}O_{5}S, with a molecular weight of 426.45 g/mol. The presence of the chloro and nitro groups in its structure is indicative of its potential reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. These targets may include:

  • Enzymes : The compound may inhibit specific enzymes involved in inflammatory or cancer pathways.
  • Receptors : It can modulate the activity of receptors that play crucial roles in cellular signaling.
  • Nucleic Acids : The compound might interact with DNA or RNA, affecting gene expression and cellular function.

Antimicrobial Activity

Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives can effectively inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against pathogens has yet to be thoroughly documented but is expected based on its structural analogs .

Anti-inflammatory Activity

The anti-inflammatory potential of thieno[3,4-c]pyrazole derivatives has been well-established. Compounds similar to this compound have demonstrated the ability to reduce inflammation markers such as TNF-alpha and IL-6 in vitro .

Anticancer Activity

Preliminary studies suggest that thieno[3,4-c]pyrazole compounds may possess anticancer properties. For example, certain derivatives have shown efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Case Studies

StudyCompound TestedBiological ActivityResults
1Thieno[2,3-c]pyrazole derivativesAntioxidantReduced erythrocyte malformations in Nile catfish exposed to toxins
2Pyrazole derivativesAnti-inflammatoryInhibition of TNF-alpha and IL-6 production (up to 85%)
3Thieno[3,4-c]pyrazole analogsAntimicrobialEffective against E. coli and Bacillus species

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Substituent Variations on the Thienopyrazole Core

The thienopyrazole scaffold is a common feature among analogs, but substituent variations significantly alter properties:

  • Target compound: Features an o-tolyl group (2-methylphenyl) at position 2 of the thienopyrazole, introducing steric bulk near the core.
  • compound : Substituted with a 2,4-dimethylphenyl group, increasing hydrophobicity and steric hindrance compared to o-tolyl .
  • compound : Contains a 3-chlorophenyl group, which adds electronic effects (electron-withdrawing Cl) without methyl steric effects .

Benzamide Moiety Modifications

The benzamide component varies in halogenation and nitro-group positioning:

  • compound : 2-nitro and 5-chloro substituents invert the positions, altering electronic distribution .

Physicochemical Property Analysis

Property Target Compound Compound Compound
Molecular Formula C₂₁H₁₇ClN₄O₅S¹ C₂₀H₁₇ClN₄O₅S C₁₉H₁₄ClFN₂O₂S
Molecular Weight (g/mol) ~476.9¹ 460.89 ~394.85
Key Functional Groups Sulfone, o-tolyl, 5-nitro Sulfone, 2,4-dimethylphenyl, 2-nitro Ketone, 3-chlorophenyl, 2-fluoro

¹Estimated based on structural similarity to .

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